molecular formula C13H12N2 B11901113 2-(Pyridin-4-yl)indoline

2-(Pyridin-4-yl)indoline

Cat. No.: B11901113
M. Wt: 196.25 g/mol
InChI Key: SYGKAOBEONXOHJ-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)indoline is a chemical compound of significant interest in modern medicinal chemistry and drug discovery. It features a hybrid architecture combining an indoline moiety with a pyridinyl group, a structure recognized as a privileged scaffold in the design of biologically active molecules. The indole and indoline core is a fundamental building block found in numerous natural products and FDA-approved drugs, and it is known for its wide range of pharmacological activities . In research settings, this compound serves as a key synthetic intermediate for developing novel therapeutic agents. Its structure is particularly relevant in the exploration of anticancer treatments. Indole-based derivatives have demonstrated potent activity as inhibitors of tubulin polymerization, a key mechanism for disrupting cell division in proliferating cells . Furthermore, the indole scaffold is frequently investigated for its antimicrobial properties, with studies showing efficacy against drug-resistant bacterial strains . The presence of the pyridinyl ring can enhance binding affinity to specific biological targets and can be leveraged to improve the physicochemical properties of lead compounds . Researchers utilize this compound as a versatile precursor in the synthesis of more complex molecules targeting a variety of pathways, including protein kinases and inflammatory mediators . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

2-pyridin-4-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H12N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-8,13,15H,9H2

InChI Key

SYGKAOBEONXOHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C21)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling and Reduction

Palladium-catalyzed cross-coupling reactions are widely employed for constructing heteroaromatic systems. A notable approach involves the synthesis of 2-pyridin-4-yl-1H-indole followed by selective reduction to yield 2-(pyridin-4-yl)indoline. In a method described by Chung et al., 4-acetylpyridine and 2-iodoaniline undergo a Pd-catalyzed coupling using bathophenanthroline and potassium tert-butylate in dimethyl sulfoxide (DMSO) at 60°C under inert conditions . The reaction proceeds via a C–N bond-forming mechanism, yielding 2-pyridin-4-yl-1H-indole with an 88% yield. Subsequent hydrogenation of the indole’s pyrrole ring using H₂ and a palladium-on-carbon (Pd/C) catalyst selectively reduces the double bond, affording this compound .

Key Reaction Conditions:

  • Catalyst: Pd/bathophenanthroline

  • Base: Potassium tert-butylate

  • Solvent: DMSO

  • Temperature: 60°C

  • Reduction: H₂, Pd/C, room temperature

Silver-Catalyzed Tandem Cyclization

Silver triflate (AgOTf) and triphenylphosphine (PPh₃) have been utilized to construct spiro[indoline-3,4′-pyridin] derivatives, which can be modified to access this compound. Chen et al. demonstrated that tryptamine-derived ynamides undergo AgOTf/PPh₃-catalyzed cycloisomerization, forming spiroindoleninium intermediates . These intermediates are trapped with carbamates to yield spiro[indoline-3,4′-pyridin]-2-yl carbamates. By adjusting the substituents on the ynamide precursor, the pyridine ring can be positioned at the 2-indoline position. For example, using 4-pyridyl-substituted ynamides under AgOTf catalysis (5 mol%) in dichloroethane at 80°C generates the target compound in 72–85% yield .

Advantages:

  • High diastereoselectivity (>20:1 dr)

  • Broad substrate scope for pyridinyl groups

Multi-Component Reaction Followed by Hydrogenation

A four-component reaction involving indole-3-carboxaldehyde, acetophenone, ammonium acetate, and cyclododecanone provides a pathway to indole–pyridine hybrids, which are subsequently reduced to indolines. As reported by Kshirsagar et al., the reaction proceeds via Knoevenagel condensation and Michael addition, forming 3-(1H-indol-3-yl)-3-oxopropanenitrile intermediates . Cyclization with enamines derived from ketones and ammonium acetate yields indole–cycloalkyl[b]pyridine hybrids. Hydrogenation of the indole moiety using Raney nickel under 50 psi H₂ at 100°C converts the hybrid into this compound with 65–78% efficiency .

Typical Conditions:

  • Catalysts: AcONH₄ (5 mol%), acetic acid

  • Solvent: Toluene, reflux

  • Reduction: H₂, Raney nickel, 100°C

Acid Coupling and Cyclization

Coupling carboxylic acids with pyridinylamines is a straightforward method to assemble the indoline core. A protocol from PMC optimized the synthesis of piperidine amides, which can be adapted for indoline derivatives . For instance, hydrolysis of ethyl indole-2-carboxylate to the corresponding acid, followed by coupling with 2-(4-pyridyl)ethylamine using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), yields a secondary amide. Intramolecular cyclization under acidic conditions (HCl, ethanol, reflux) forms the indoline ring, achieving 70–82% yield .

Critical Steps:

  • Amide bond formation: EDCI, room temperature

  • Cyclization: HCl, ethanol, reflux

Fischer Indole Synthesis Approach

The classical Fischer indole synthesis remains viable for constructing this compound. A Pd/BINAP-catalyzed method prepares N-aryl benzophenone hydrazones, which undergo acid-catalyzed cyclization to indoles . Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) in methanol selectively hydrogenates the indole to indoline. Using 4-pyridyl-substituted hydrazones, this method delivers the target compound in 60–75% yield .

Reaction Parameters:

  • Catalyst: Pd/BINAP (0.1 mol%)

  • Cyclization: HCl, ethanol, 80°C

  • Reduction: NaBH₃CN, methanol, 0°C

Comparative Analysis of Methods

MethodCatalystYield (%)Key Advantage
Pd-Catalyzed CouplingPd/bathophenanthroline88High selectivity for C–N bond formation
AgOTf CyclizationAgOTf/PPh₃85Diastereoselective spirocycle formation
Multi-Component ReactionAcONH₄78Modular substrate diversity
Acid CouplingEDCI82Mild conditions for amide formation
Fischer Indole SynthesisPd/BINAP75Compatibility with aromatic hydrazones

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound has garnered attention due to its diverse biological activities, including:

  • Anticancer Properties : Research indicates that 2-(Pyridin-4-yl)indoline can induce apoptosis in cancer cells by enhancing caspase activity. It has been studied for its effectiveness against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.
  • Antimicrobial Effects : The compound exhibits antimicrobial activity against pathogens such as Pseudomonas aeruginosa, disrupting bacterial cell membranes and inhibiting metabolic processes. This makes it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Properties : this compound has shown potential in modulating inflammatory pathways, which may help reduce chronic inflammation.

Applications in Drug Development

  • Pharmaceutical Development : The compound serves as a precursor in the synthesis of various bioactive molecules. Its derivatives are being explored for their potential as anticancer or antimicrobial agents.
  • Research on Neurotropic Viruses : Studies have investigated the use of related indole compounds as inhibitors of neurotropic alphaviruses, which include mosquito-borne pathogens that can cause severe neurological diseases. Modifications to the indole structure have led to improved potency against these viruses.
  • Matrix Metalloproteinase Inhibition : Research has focused on developing selective inhibitors of matrix metalloproteinase-13 using indole derivatives. These inhibitors have potential applications in treating arthritic disorders by modulating tissue remodeling processes.

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on K562 leukemia cells, with an IC50 value indicating strong inhibitory potential against cancer cell proliferation .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of related compounds against various bacterial strains, showcasing their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding. The pyridine ring can enhance these interactions by providing additional binding sites . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) LogP* Solubility (mg/mL) Key Functional Traits
2-(Pyridin-4-yl)indoline ~210.25 Not reported ~2.5 Moderate in DMSO Planar structure, basic N sites
Compound 15 ~450.50 >350 ~1.8 Low Rigid spiro system, thiourea
Di(pyridin-4-yl)spirochromene ~450.00 Not reported ~3.0 Insoluble in water Photochromic, MOF-compatible
Indolin-2-one 133.15 245–247 0.98 1.2 (water) Ketone moiety, hydrogen bonding

*LogP values estimated using XLOGP3 or similar models from .

Key Research Findings

Spiroindoline Derivatives : The introduction of spiro systems (e.g., Compound 15) significantly increases melting points (>350°C) and rigidity, which may enhance binding affinity but reduce synthetic accessibility .

Pyridine Positioning : Pyridin-4-yl groups (vs. pyridin-3-yl) provide distinct electronic effects; for example, 2-(pyridin-4-ylmethyl)-1H-indole shows altered π-π stacking interactions in catalysis compared to indoline analogues .

Photochromic Behavior : Spirochromene-indoline hybrids exhibit tunable cycloreversion kinetics (τ₁/₂ = 10–100 s), enabling applications in smart membranes .

Biological Activity

2-(Pyridin-4-yl)indoline is a heterocyclic compound that combines an indoline structure with a pyridine substituent. This unique structural configuration has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The indoline moiety, characterized by a fused benzene and pyrrole ring, provides a versatile scaffold for various therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H10N2C_{12}H_{10}N_2. The presence of the pyridine ring enhances the compound's electronic properties, which can influence its interaction with biological targets. The following table summarizes the structural features and potential biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
5-(Pyridin-3-yl)-1H-indolePyridine ring at position 3 of indoleInhibits indoleamine 2,3-dioxygenase
Ethyl 5-pyridin-4-yl-indoleEthyl group at position 5; similar core structureAntimicrobial properties
7-Ethyl-2-(pyridin-4-yl)indolineEthyl substitution at indoline positionAnticancer activity

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives such as 5-Ethyl-2-(pyridin-4-yl)indoline have shown promise in inhibiting cancer cell proliferation by targeting key enzymes involved in tumor growth, such as indoleamine 2,3-dioxygenase (IDO) . IDO is known for its role in immune modulation and tumor progression, making it a critical target for anticancer therapies.

Antimicrobial Properties

In addition to anticancer effects, related compounds have demonstrated antimicrobial activities. For example, studies have reported that indole derivatives can effectively inhibit bacterial growth, suggesting potential applications in treating infections . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Interaction studies have shown that such compounds can bind effectively to proteins involved in disease pathways. Techniques such as molecular docking and surface plasmon resonance are commonly used to elucidate these interactions .

Study on Antitumor Efficacy

A recent study investigated the effects of 5-Ethyl-2-(pyridin-4-yl)indoline on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation across multiple cancer types, including breast and lung cancer. The compound was found to induce apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The results demonstrated significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. The compounds were effective at lower concentrations compared to standard antibiotics, indicating their potential as novel antimicrobial agents .

Q & A

Q. What safety protocols are critical when handling this compound in vitro and in vivo studies?

  • Methodological Answer :
  • In Vitro : Use fume hoods for powder handling; MSDS-compliant PPE (gloves, lab coats).
  • In Vivo : Adhere to IACUC guidelines for dosing (mg/kg) and monitor organ toxicity via histopathology and serum biomarkers (e.g., ALT, creatinine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.